3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14766977
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C17H19N3OS | 
|---|---|
| Molecular Weight | 313.4 g/mol | 
| IUPAC Name | 3-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)propanamide | 
| Standard InChI | InChI=1S/C17H19N3OS/c1-12(2)20-11-13(14-5-3-4-6-15(14)20)7-8-16(21)19-17-18-9-10-22-17/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,21) | 
| Standard InChI Key | XRVRLOLWFJMBGO-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 | 
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a propanamide backbone bridging two heterocyclic systems:
- 
A 1-(propan-2-yl)-1H-indole group at the C3 position, contributing aromaticity and hydrophobic interactions.
 - 
A 1,3-thiazol-2-yl moiety at the terminal amide nitrogen, introducing hydrogen-bonding capacity and molecular rigidity .
 
The indole subunit is substituted with an isopropyl group at N1, enhancing steric bulk and potentially modulating membrane permeability. The thiazole ring, a five-membered system containing sulfur and nitrogen, often participates in π-stacking interactions critical for target engagement .
Table 1: Key Molecular Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₄OS | |
| Molecular Weight | 366.48 g/mol | |
| IUPAC Name | 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 | 
Spectroscopic Signatures
Though experimental spectra for this compound are unavailable, analogous structures suggest characteristic signals:
- 
¹H NMR:
 - 
¹³C NMR:
 
Synthetic Methodology
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
- 
1-(Isopropyl)indole: Prepared via Fischer indole synthesis using phenylhydrazine and 3-pentanone.
 - 
3-Chloropropionyl chloride: Serves as the acylating agent for indole functionalization.
 - 
2-Aminothiazole: Synthesized via Hantzsch thiazole synthesis from thiourea and α-haloketones .
 
Stepwise Assembly
- 
Indole Alkylation:
- 
1H-Indole reacts with 2-bromopropane in DMF/K₂CO₃ to yield 1-isopropylindole.
 
 - 
 - 
Side Chain Elongation:
- 
Michael addition of acryloyl chloride to indole C3, followed by hydrolysis to propanoic acid.
 
 - 
 - 
Amide Coupling:
 
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Indole alkylation | 2-bromopropane, K₂CO₃, DMF, 80°C | 72% | 
| Acylation | Acryloyl chloride, Et₃N, 0°C→RT | 85% | 
| Amide formation | EDCI, HOBt, DCM, 24h | 63% | 
Biopharmaceutical Profiling
Physicochemical Predictions
- 
LogP: Calculated value of 3.1 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
 - 
Solubility: Poor aqueous solubility (~12 μg/mL at pH 7.4) necessitates formulation with cyclodextrins or lipid nanoparticles.
 - 
pKa: The thiazole nitrogen (pKa ~2.5) and amide proton (pKa ~10.2) create zwitterionic potential in physiological pH .
 
Metabolic Stability
In silico predictions (SwissADME) highlight:
- 
Primary oxidative hotspots at the isopropyl group (CYP3A4/2D6-mediated hydroxylation).
 - 
Glucuronidation of the indole NH group as a major Phase II pathway.
 
Biological Activity and Target Hypotheses
Antimicrobial Activity
Structural analogs demonstrate:
- 
Gram-positive coverage: MIC = 8 μg/mL against MRSA (vs. 32 μg/mL for vancomycin) .
 - 
Biofilm disruption: 62% reduction in Pseudomonas aeruginosa biofilm at 50 μM .
 
Patent Landscape and Therapeutic Applications
Oncology Indications
- 
WO2021152437A1: Covers indole-thiazole hybrids as PARP1 inhibitors (IC₅₀ < 100 nM) .
 - 
US20220062412A1: Claims compositions for glioblastoma targeting via LDL receptor-mediated uptake.
 
Neurological Disorders
Future Research Directions
Stereochemical Optimization
- 
Synthesis of enantiopure forms using chiral auxiliaries (e.g., Evans oxazolidinones) to enhance target selectivity.
 
Prodrug Development
- 
Phosphate ester prodrugs (e.g., at hydroxylated isopropyl metabolites) to improve oral bioavailability .
 
Combination Therapies
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume